1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
Overview
Description
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Spectral Properties
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine derivatives, such as BODIPY, have been synthesized and studied for their spectral properties. These compounds exhibit high fluorescence in aqueous environments, making them useful as fluorescent probes in various scientific applications (Li, Han, Nguyen, & Burgess, 2008).
Crystal Structure Analysis
Research on indane-based amino acid derivatives, closely related to this compound, provides insights into their crystal structures. These studies are significant for understanding molecular interactions and designing new compounds (Kumaradhas, Gupta, Kotha, Brahmachari, & Nirmala, 2008).
Chemical Reactions and Derivatives
There is research focusing on the reactions of Hexahydro-s-indacene derivatives with various amines to form new compounds like pyrroles and quinazoline derivatives. These findings are crucial for expanding the chemical repertoire and potential applications of these compounds (Abdelrazek & Metwally, 2006).
Chirality and Stereochemistry
Studies on the chirality of amines, including Hexahydro-s-indacen derivatives, have revealed their utility in determining the stereochemistry of amines. This research is valuable in areas like pharmaceuticals where enantiomeric purity is critical (Yashima, Matsushima, & Okamoto, 1997).
Ligand Development for Catalysis
Research has been conducted on the use of Hexahydro-s-indacene derivatives as ligands in catalysis. This is particularly relevant for processes like olefin metathesis, a key reaction in organic synthesis and industrial chemistry (Savka & Plenio, 2012).
Novel Syntheses
Novel synthetic routes have been developed for Hexahydro-s-indacene derivatives. These methods are vital for producing new compounds with potential applications in medicinal chemistry and other fields (Urban et al., 2003).
Amine Sensing
Hexahydro-s-indacene derivatives have been used in the development of sensors for amines. These sensors have applications in both the chemical industry and biological research (VanDenburgh et al., 2019).
Synthesis of Amines
Research has been conducted on the synthesis of amines, including Hexahydro-s-indacene derivatives, which are crucial in various industrial applications. This research contributes to the development of more efficient and sustainable synthetic methods (Nasrollahzadeh et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) . NLRP3 is a component of the inflammasome, a protein complex responsible for the activation of inflammatory responses .
Mode of Action
This compound interacts with NLRP3, modulating its activity .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects several biochemical pathways. These include the regulation of inflammatory responses and the modulation of immune system activity . The downstream effects of these changes can impact a variety of physiological processes and disease states .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of NLRP3 activity. By inhibiting the NLRP3 inflammasome, this compound can potentially reduce inflammation and modulate immune responses . This could have therapeutic implications for a variety of diseases, including metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases .
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-56-5 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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